molecular formula C17H18F3N5O2 B2994047 IACS-8968 (R-enantiomer) CAS No. 2239305-67-8

IACS-8968 (R-enantiomer)

Cat. No. B2994047
CAS RN: 2239305-67-8
M. Wt: 381.359
InChI Key: UBMTZODMRPHSBC-INIZCTEOSA-N
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Description

IACS-8968 (R-enantiomer) is the R-enantiomer of IACS-8968 . It is a dual inhibitor of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO), with pIC50s of 6.43 for IDO and less than 5 for TDO .


Molecular Structure Analysis

The molecular weight of IACS-8968 (R-enantiomer) is 381.35 . Its molecular formula is C17H18F3N5O2 . The compound appears as a solid and its color ranges from light yellow to yellow .


Physical And Chemical Properties Analysis

IACS-8968 (R-enantiomer) is a solid substance with a light yellow to yellow color . It has a molecular weight of 381.35 and a molecular formula of C17H18F3N5O2 . It is soluble in DMSO at a concentration of 50 mg/mL .

Mechanism of Action

IACS-8968 (R-enantiomer) works by inhibiting the enzymes IDO and TDO . These enzymes are involved in the metabolism of tryptophan, an essential amino acid. By inhibiting these enzymes, IACS-8968 (R-enantiomer) can potentially affect various biological processes that rely on tryptophan metabolism.

properties

IUPAC Name

(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMTZODMRPHSBC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IACS-8968 (R-enantiomer)

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